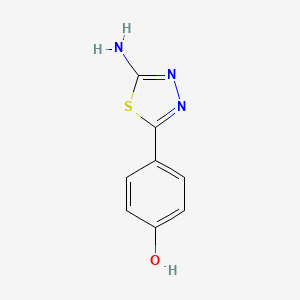

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDTOUWXDZDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419970 | |

| Record name | 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59565-53-6 | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59565-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold, which is a key pharmacophore in a variety of therapeutic agents. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 59565-53-6[1] |

| Molecular Formula | C₈H₇N₃OS[1] |

| Molecular Weight | 193.23 g/mol [1] |

| Appearance | Off-white to pale yellow solid (typical) |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the cyclization of a thiosemicarbazide derivative. Two common methods are presented below.

Method A: Oxidative Cyclization of Thiosemicarbazone

This method involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then oxidatively cyclized.

Experimental Protocol:

-

Thiosemicarbazone Formation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol. Add a solution of thiosemicarbazide (1.0 eq) in warm water with stirring. A catalytic amount of acetic acid may be added to facilitate the reaction. The mixture is typically stirred at room temperature for 2-4 hours, during which the thiosemicarbazone product precipitates. The solid is collected by filtration, washed with cold ethanol, and dried.

-

Oxidative Cyclization: The dried thiosemicarbazone (1.0 eq) is suspended in a suitable solvent such as ethanol. An oxidizing agent, for instance, tert-butyl hydroperoxide (TBHP, 70% aqueous solution) (1.0 eq), is added portion-wise.[1] The reaction mixture is stirred at room temperature for approximately 4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water.[1] The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, and concentrated in vacuo.[1] The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[1]

Method B: Cyclization of 4-Hydroxybenzoic Acid with Thiosemicarbazide

This approach involves the direct cyclization of 4-hydroxybenzoic acid with thiosemicarbazide in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-hydroxybenzoic acid (1.0 eq) and thiosemicarbazide (1.0 eq) is prepared.

-

Cyclization: Concentrated sulfuric acid is carefully added in excess. The mixture is heated to reflux for several hours. The reaction should be monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product can be recrystallized from a suitable solvent such as ethanol to afford the purified this compound.

Characterization Data

Spectroscopic Data for the Schiff Base Derivative

The following data is for 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol.

| Technique | Observed Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | 3215 (O-H), 3047 (Ar C-H), 1668 (C=N, imine), 1598 (O-H bending), 1516, 1454 (C=C aromatic), 1315 (C-N), 1286 (N-N), 702 (C-S) |

| ¹H NMR (500 MHz, DMSO-d₆), δ (ppm) | 10.65 (s, 2H, -OH), 9.79 (s, 1H, -N=CH-), 7.77 (d, J=8.75 Hz, 4H, Ar-H), 6.95 (d, J=8.75 Hz, 4H, Ar-H) |

| ¹³C NMR (125 MHz, DMSO-d₆), δ (ppm) | 191.44 (C5-thiadiazole), 173.12 (C2-thiadiazole), 163.82 (Ar-C-O and C=N), 132.58 (Ar-C), 128.87 (Ar-CH), 116.31 (Ar-CH) |

Note: The spectral data provided is for a derivative and should be used as a reference for the characterization of this compound.

Visualized Synthesis Workflow and Potential Biological Action

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the oxidative cyclization route.

Caption: General synthesis workflow for this compound.

Postulated Mechanism of Action

Derivatives of 2-amino-1,3,4-thiadiazole have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][3] While the precise signaling pathways for this compound are not yet elucidated, a plausible mechanism of antibacterial action, based on related compounds, involves the inhibition of essential bacterial enzymes.

Caption: A hypothetical mechanism of antibacterial action for the title compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for further investigation in the field of drug discovery. The synthetic routes are well-established, and while detailed characterization data for the parent compound requires further dissemination, the analysis of its derivatives provides a strong foundation for its identification. The diverse biological activities associated with the 2-amino-1,3,4-thiadiazole scaffold warrant continued exploration of this and related molecules as potential therapeutic agents.

References

Physicochemical Properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold, including antibacterial, antifungal, and anticancer properties.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a potential signaling pathway associated with the therapeutic effects of similar compounds.

Core Physicochemical Data

The following tables present a summary of the available quantitative physicochemical data for this compound. It is important to note that while some of these properties have been experimentally determined, others are predicted through computational modeling.

| Identifier | Value | Source |

| CAS Number | 59565-53-6 | [4] |

| Molecular Formula | C₈H₇N₃OS | [4] |

| Molecular Weight | 193.23 g/mol | [4][5] |

| Exact Mass | 193.03098303 Da | [5] |

| Property | Value | Type | Source |

| Melting Point | 320 °C | Experimental | [6] |

| Boiling Point | 435.0 ± 47.0 °C | Predicted | [6] |

| pKa | 7.97 ± 0.30 (for 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol) | Predicted | |

| LogP (XLogP3) | 1.3 | Computed | [5] |

| Aqueous Solubility | Data not available | - |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties presented above. These protocols are standard in organic and medicinal chemistry.

Synthesis of 1,3,4-Thiadiazole Derivatives

A general procedure for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the reaction of an aldehyde with thiosemicarbazide in the presence of an oxidizing agent.

General Procedure: A mixture of an appropriate aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL) is combined with tert-butyl hydroperoxide (TBHP, 70% aqueous solution) (1 mmol).[7] The reaction mixture is stirred at room temperature for approximately 4 hours.[7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane/EtOAc mobile phase.[7] Upon completion, the ethanol is removed under vacuum. The resulting solid residue is then treated with ethyl acetate and water, followed by a saturated sodium bicarbonate solution.[7] The organic layer is separated, dried over anhydrous sodium sulfate, and evaporated under vacuum to yield the product, which can be further purified by silica gel column chromatography.[7]

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Capillary Method: A small, finely powdered sample of the compound is packed into a capillary tube, which is then attached to a thermometer.[8][9][10] The apparatus is heated slowly and evenly in a heating bath or a melting point apparatus.[8][9][10] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8][9][10] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[8]

Determination of Aqueous Solubility

The solubility of a compound in water is a critical parameter for its potential as a therapeutic agent.

Qualitative Determination: A small amount of the compound (approximately 25 mg) is placed in a test tube, and water (0.75 mL) is added in portions with vigorous shaking after each addition.[11] The compound is classified as soluble if it completely dissolves. If the compound is insoluble in water, its solubility can be tested in dilute acidic (5% HCl) and basic (5% NaOH) solutions to identify acidic or basic functional groups that can form soluble salts.[11][12][13]

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenolic compounds, spectrophotometric methods are commonly employed.

Spectrophotometric Titration: The pKa value is determined by measuring the UV-Vis absorbance of the compound in a series of buffer solutions with varying pH values.[14][15] The electronic absorption spectra of the phenolic compound are recorded at different pH levels.[14][15] The data is then processed using appropriate software to calculate the pKa value based on the spectral shifts observed upon ionization.[14][15] Computational methods, such as those based on Density Functional Theory (DFT), can also be used to predict pKa values.[16][17][18]

Biological Activity and Potential Signaling Pathway

While the specific signaling pathway for this compound has not been definitively elucidated, studies on structurally similar 5-aryl-1,3,4-thiadiazole derivatives have shed light on their potential anticancer mechanism. These compounds have been shown to induce apoptosis in cancer cells. One key mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn activates the caspase cascade, ultimately resulting in programmed cell death.

A study on a Schiff-base derivative of this compound demonstrated its efficacy against prostate cancer cells.[3] Furthermore, this class of compounds is known to exhibit a wide range of pharmacological activities, including antibacterial and anti-inflammatory effects.[1][3][19]

Potential Apoptotic Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by 5-aryl-1,3,4-thiadiazole derivatives.

Caption: Proposed apoptotic pathway induced by 5-aryl-1,3,4-thiadiazole derivatives.

Experimental Workflow for Physicochemical Profiling

The logical flow for characterizing a novel compound like this compound is outlined below.

Caption: Workflow for the physicochemical profiling of a new chemical entity.

References

- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 4. scbt.com [scbt.com]

- 5. This compound | C8H7N3OS | CID 936815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL | 59565-53-6 [chemicalbook.com]

- 7. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

The Ascendant Therapeutic Potential of Novel Thiadiazole Derivatives: A Technical Guide

Introduction: The quest for novel therapeutic agents remains a paramount challenge in medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing nitrogen and sulfur, have emerged as exceptionally fruitful scaffolds for drug design. Thiadiazole, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, stands out due to its significant biological versatility.[1][2] It exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] The 1,3,4-thiadiazole isomer, in particular, is a privileged structure in drug discovery, recognized for its metabolic stability and its role as a bioisostere of pyrimidine and oxadiazole moieties.[2][3]

The mesoionic character of the thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing oral absorption and bioavailability, and to interact robustly with various biological targets.[1][4][5] This inherent "drug-likeness" has led to the development of numerous thiadiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[6][7][8] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory applications. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity of Thiadiazole Derivatives

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia.[3][6] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and the modulation of key signaling pathways integral to cancer cell proliferation and survival.[5][6]

Mechanisms of Action and Signaling Pathways:

A primary mode of action for many thiadiazole compounds is enzyme inhibition. They have been shown to target a range of crucial enzymes:

-

Protein Kinases: Many derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Abl kinase, which are often overexpressed or hyperactivated in various cancers.[3][5] By blocking these kinases, the compounds disrupt downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are essential for cell growth and survival.[6]

-

Topoisomerases: Certain thiadiazole derivatives can inhibit topoisomerases, enzymes that regulate DNA supercoiling during replication and transcription.[6] Their inhibition leads to DNA damage and ultimately triggers cell death.

-

Histone Deacetylases (HDACs): Some compounds function as HDAC inhibitors. By inhibiting HDACs, they cause an increase in histone acetylation, which can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis.[5][6]

-

Kinesin Spindle Protein (KSP): Inhibition of KSP disrupts the formation of the mitotic spindle, causing cells to arrest in mitosis and subsequently undergo apoptosis.[6]

-

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in treating hormone-dependent breast cancer. Several thiadiazole derivatives have been identified as potent aromatase inhibitors.[9][10]

The following diagram illustrates the inhibition of the EGFR/HER-2 signaling pathway, a common mechanism for thiadiazole-based anticancer agents.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"mechanism of action of 2-amino-1,3,4-thiadiazole compounds"

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-1,3,4-Thiadiazole Compounds

Introduction

The 2-amino-1,3,4-thiadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological profile. Derivatives incorporating this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties. The inherent physicochemical properties of the 1,3,4-thiadiazole ring, such as its strong aromaticity, in vivo stability, and ability to cross cellular membranes, make it an attractive framework for drug design. This guide provides a detailed examination of the molecular mechanisms through which these compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanisms of Action in Cancer

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives is one of the most extensively studied areas. These compounds target various molecular pathways and cellular processes critical for tumor growth and survival. The introduction of an aromatic ring at the 5th position of the thiadiazole core often enhances the anticancer effect.

Enzyme Inhibition

A primary mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation and metabolism.

-

Inosine 5'-Monophosphate (IMP) Dehydrogenase Inhibition: The parent compound, 2-amino-1,3,4-thiadiazole, is metabolized within cells to form derivatives such as an aminothiadiazole mononucleotide. This metabolite is a potent inhibitor of IMP dehydrogenase, a critical enzyme in the de novo biosynthesis of purine nucleotides. By blocking this enzyme, the compound depletes the guanine nucleotide pool, thereby inhibiting DNA and RNA synthesis and arresting cell proliferation. The mononucleotide acts as a competitive inhibitor with respect to IMP.

-

Kinase Inhibition: Certain derivatives act on critical signaling pathways. For example, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) inhibits the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells. Inhibition of this pathway disrupts downstream signaling, leading to cell cycle arrest. Other kinases targeted by 1,3,4-thiadiazole derivatives include Abl kinase, which is relevant in leukemia.

-

Carbonic Anhydrase (CA) Inhibition: The 1,3,4-thiadiazole ring is a core component of well-known CA inhibitors like acetazolamide. These compounds, particularly those with a sulfonamide group, are potent inhibitors of various CA isozymes (e.g., CA I, II, IV, VII, IX). Since certain CA isoforms are overexpressed in tumors and contribute to the acidification of the tumor microenvironment, their inhibition represents a valid anticancer strategy.

-

Other Enzyme Targets: The antitumor capacity of these derivatives has also been linked to the inhibition of topoisomerase II, glutaminase, and histone deacetylase.

Cell Cycle Arrest

By inhibiting key signaling pathways like ERK1/2, 2-amino-1,3,4-thiadiazole derivatives can halt the progression of the cell cycle. The compound FABT was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells, which was associated with an enhanced expression of the cell cycle inhibitor p27/Kip1. This prevents cells from entering the S phase, effectively stopping DNA replication and cell division.

Caption: ERK1/2 pathway inhibition leading to G1 phase cell cycle arrest.

Mechanism of Antimicrobial Action

Derivatives of 2-amino-1,3,4-thiadiazole exhibit a broad spectrum of activity against pathogenic bacteria and fungi, including resistant strains. While the precise molecular mechanisms are diverse and structure-dependent, the antimicrobial action is generally attributed to the disruption of essential cellular processes in microorganisms.

The thiadiazole ring's sulfur atom enhances liposolubility, while the overall mesoionic character of the ring system allows for better penetration of microbial cell membranes. The antimicrobial activity often depends on the nature of the substituents on the thiadiazole core and the amino group. For instance, some studies have shown that a free amino group confers maximum antibacterial activity. These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.

Other Key Mechanisms

-

Anti-inflammatory Activity: A novel class of 2-aminoacyl-1,3,4-thiadiazole derivatives has been identified as potent inhibitors of prostaglandin E2 (PGE2) and leukotriene biosynthesis. These compounds target microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, with some derivatives showing IC50 values in the nanomolar range.

-

Antiparasitic Activity: The scaffold has been successfully exploited to inhibit pteridine reductase-1 (PTR1) in Trypanosoma brucei, the parasite responsible for African sleeping sickness. The 2-amino-1,3,4-thiadiazole ring binds in a π-sandwich between the nicotinamide of the NADP+ cofactor and a phenylalanine residue (Phe97) in the enzyme's active site, disrupting the parasite's essential folate metabolism.

-

Antiviral Activity: Derivatives have shown activity against a range of viruses. Some compounds inhibit the human cytomegalovirus (HCMV) polymerase. Others have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy, with activity influenced by the electronic properties of substituents on the N-aryl group.

-

Urease Inhibition: The 1,3,4-thiadiazole scaffold is also found in compounds designed to inhibit urease, an enzyme crucial for the survival of bacteria like Helicobacter pylori in the stomach.

Caption: Anticancer mechanism via IMP Dehydrogenase inhibition.

Quantitative Data Summary

The biological activity of 2-amino-1,3,4-thiadiazole derivatives is quantified using various metrics such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and MIC (minimum inhibitory concentration).

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Ki / IC50 Value | Reference |

|---|---|---|---|

| Aminothiadiazole mononucleotide | IMP Dehydrogenase | Ki ≈ 0.1 µM | |

| 2-Substituted-1,3,4-thiadiazole-5-sulfonamides | Carbonic Anhydrase II | IC50 = 3.3 x 10⁻⁸ M to 1.91 x 10⁻⁷ M | |

| 2-Aminoacyl-1,3,4-thiadiazoles | mPGES-1 | IC50 in the nanomolar range | |

| 2,5-Diamino-1,3,4-thiadiazoles | T. brucei PTR1 | IC50 = 16–112 µM | |

| Acridine-thiadiazole sulfonamide (7e) | Human Carbonic Anhydrase II | Ki = 7.9 nM |

| N-arylacetamide derivatives | Anti-HIV-1 | IC50 = 7.50–20.83 µM | |

Table 2: Anticancer Activity (Cell-based Assays)

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | IC50 | 1.78 µmol/L | |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | IC50 | 4.04 µmol/L | |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | IC50 | 2.44 µM | |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | IC50 | 23.29 µM | |

| FABT | C6 (Glioma) | IC50 | 23.5 µM |

| FABT | A549 (Lung) | IC50 | 13.7 µM | |

In-Depth Technical Guide: In Vitro Anticancer Activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

The majority of published research focuses on the anticancer properties of derivatives synthesized from this core molecule. A prominent example is the Schiff base derivative, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol. This indicates that while 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol serves as a valuable starting material in medicinal chemistry, its own biological activity remains largely unexplored or unreported.

This guide will, therefore, pivot to a closely related and well-studied derivative, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol , to provide the requested in-depth technical information, including data presentation, experimental protocols, and signaling pathway visualizations, as a representative example of the anticancer potential within this chemical class.

Anticancer Activity of a Key Derivative: 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol

This Schiff base derivative has demonstrated promising anticancer activity, particularly against prostate cancer cells. The introduction of the hydroxybenzylidene group appears to be a critical modification for its biological function.

Data Presentation: Cytotoxicity

The primary method for assessing the in vitro anticancer activity of this compound is the MTT assay, which measures cell viability.

| Cell Line | Compound Concentration | Exposure Time (hours) | Cell Viability (%) | Statistical Significance (p-value) |

| CRL-1740 (Prostate Cancer) | 0.03 µg/mL | 24 | No significant difference from control | >0.05 |

| CRL-1740 (Prostate Cancer) | 0.03 µg/mL | 48 | No significant difference from control | >0.05 |

| CRL-1740 (Prostate Cancer) | 0.03 µg/mL | 72 | Significant reduction | <0.05 |

| Normal Cells | Not specified | Not specified | No effect observed | Not applicable |

Data synthesized from available research on the derivative compound.[1][2][3]

Experimental Protocols

The synthesis of the Schiff base derivative is achieved through a microwave-assisted reaction, which is an efficient and green chemistry approach.[2][4]

-

Reactants: Equal molar amounts (e.g., 0.004 M) of this compound and 4-hydroxybenzaldehyde are used.[2][4]

-

Solvent: A minimal amount of distilled water (e.g., 1 ml) is added to the mixture in a conical flask.[2][4]

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at a low power (e.g., 180 watts) for a short duration (2 to 3 minutes).[2][4]

-

Reaction Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[2][4]

-

Crystallization: Upon cooling at room temperature, the product crystallizes.

-

Purification: The resulting yellow crystals are purified by recrystallization from ethanol.[2][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Prostate cancer cells (CRL-1740) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with the synthesized compound at a specific concentration (e.g., 0.03 µg/ml) dissolved in a suitable solvent like DMSO. A solvent control is run in parallel.[2]

-

Incubation: The treated cells are incubated for various time points (24, 48, and 72 hours).[2]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization

Caption: Workflow for the synthesis and in vitro anticancer evaluation of the derivative compound.

While the exact signaling pathway for this derivative has not been fully elucidated in the reviewed literature, many 1,3,4-thiadiazole derivatives are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The following diagram illustrates a general, hypothesized pathway.

Caption: Hypothesized mechanism of action involving apoptosis and cell cycle arrest.

Conclusion and Future Directions

The available scientific literature strongly suggests that derivatives of this compound, rather than the parent compound itself, are the focus of current anticancer research. The Schiff base, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol, has shown noteworthy time-dependent cytotoxicity against prostate cancer cells.

For researchers, scientists, and drug development professionals, this indicates that this compound is a promising scaffold for the synthesis of more potent anticancer agents. Future research should aim to:

-

Evaluate the parent compound: Conduct a comprehensive in vitro anticancer screening of this compound against a panel of cancer cell lines to establish its baseline activity.

-

Elucidate the mechanism of action: For active derivatives, detailed studies are needed to uncover the specific signaling pathways they modulate, including their effects on apoptosis, cell cycle regulation, and other key cellular processes.

-

Structure-Activity Relationship (SAR) studies: A systematic synthesis and evaluation of a library of derivatives will help in identifying the key structural features required for enhanced potency and selectivity.

This technical guide highlights the current state of knowledge and underscores the potential for further investigation into this class of compounds for the development of novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 3. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 4. Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Properties of Substituted Thiadiazole Phenols: A Technical Guide

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health and agriculture. This has intensified the search for novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds being investigated, substituted 1,3,4-thiadiazoles have garnered considerable attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The incorporation of a phenol moiety into the thiadiazole scaffold is a promising strategy, as phenolic compounds are known for their antimicrobial effects. The lipophilicity of the sulfur atom in the thiadiazole ring may also enhance the biological activity of these compounds.

This technical guide provides an in-depth overview of the antifungal properties of substituted thiadiazole phenols. It summarizes quantitative antifungal activity data, details the experimental protocols for synthesis and evaluation, and elucidates the proposed mechanisms of action through which these compounds exert their effects. The information is intended for researchers, scientists, and drug development professionals working in the field of mycology and medicinal chemistry.

Synthesis and Evaluation Workflow

The development of novel thiadiazole-based antifungal agents typically follows a structured workflow, from initial chemical synthesis to comprehensive biological and mechanistic evaluation.

Caption: General experimental workflow for thiadiazole phenol antifungal drug discovery.

Quantitative Antifungal Activity

The antifungal efficacy of substituted thiadiazole phenols has been quantified against a range of fungal species, including clinically relevant Candida strains and plant pathogens. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50), are summarized below.

Table 1: In Vitro Antifungal Activity of 1,3,4-Thiadiazole Derivatives (3a-3l) against Candida Species

| Compound | C. albicans (ATCC 90028) | C. krusei (ATCC 6258) | C. parapsilosis (ATCC 22019) | C. tropicalis (ATCC 13803) | C. albicans (ATCC 10231) | C. glabrata (ATCC 2001) | C. famata | C. lusitaniae |

| 3k | 10 | 10 | 10 | 10 | 5 | 10 | 10 | 20 |

| 3l | 10 | 20 | 10 | 20 | 10 | 20 | 20 | 40 |

| Fluconazole | 5 | 10 | 2.5 | 2.5 | 2.5 | 5 | 5 | 2.5 |

| _Values are presented as MIC50 in µg/mL |

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Derivatives as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives as a promising scaffold for the development of kinase inhibitors. The 1,3,4-thiadiazole core is a key pharmacophore in medicinal chemistry, and its derivatives have demonstrated significant potential in targeting various protein kinases implicated in cancer and inflammatory diseases. This document summarizes the synthesis, biological activity, and mechanism of action of these compounds, with a focus on their role as inhibitors of key kinases such as Abl and JNK.

Introduction

The this compound scaffold represents a privileged structure in drug discovery. The inherent chemical properties of the 1,3,4-thiadiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive moiety for designing targeted kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug development.

This guide will explore the synthesis of the core scaffold, the structure-activity relationships (SAR) of its derivatives, and their inhibitory effects on key kinase targets. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development in this area.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through a straightforward and efficient method. A general procedure involves the reaction of a substituted aldehyde with thiosemicarbazide in the presence of an oxidizing agent.

A common synthetic route is the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide in ethanol, using tert-butyl hydroperoxide (TBHP) as the oxidizing agent. The reaction is typically stirred at room temperature, and the product can be purified by crystallization or column chromatography.

Kin

An In-depth Technical Guide on the Structure-Activity Relationship of Aminothiadiazole Phenols

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold containing one sulfur and two nitrogen atoms. This moiety is a prominent feature in a multitude of medicinally important compounds, serving as a versatile structural unit in the design of novel therapeutic agents.[1][2][3] Its mesoionic character allows molecules containing this ring to readily cross cellular membranes and engage with biological targets, often with high selectivity and reduced toxicity.[2] Among the various derivatives, the 2-amino-1,3,4-thiadiazole scaffold is of particular interest due to its synthetic accessibility and the wide range of pharmacological activities its derivatives exhibit, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]

This technical guide focuses specifically on the structure-activity relationship (SAR) of aminothiadiazole derivatives that incorporate a phenol group. The presence of the phenolic hydroxyl group can significantly influence the molecule's physicochemical properties, such as acidity, hydrogen bonding capability, and potential for antioxidant activity, thereby modulating its interaction with biological targets. This document provides a comprehensive overview of the synthesis, biological activities, and SAR of aminothiadiazole phenols, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of aminothiadiazole phenols can be achieved through several reliable synthetic routes. A common and effective method involves the cyclization of thiosemicarbazones derived from phenolic aldehydes or ketones. Another prevalent approach is the acid-catalyzed cyclization of a phenolic acid with thiosemicarbazide.

A generalized workflow for the synthesis of 5-substituted-2-aminothiadiazole derivatives is depicted below. The process typically starts with the formation of a thiosemicarbazone intermediate from a substituted aldehyde/ketone and a thiosemicarbazide, followed by an oxidative cyclization step to yield the final 1,3,4-thiadiazole ring.

Caption: General synthetic workflow for aminothiadiazole phenols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of aminothiadiazole phenols is highly dependent on the nature and position of substituents on both the phenolic ring and the aminothiadiazole core. The following sections dissect the SAR for key biological activities.

Antimicrobial Activity

Aminothiadiazole phenols have demonstrated significant potential as antibacterial and antifungal agents.[4][5] The SAR studies reveal that the antimicrobial potency is influenced by substitutions on the phenyl ring.

-

Substituents on the Phenyl Ring: The introduction of electron-withdrawing groups, such as halogens (chloro, fluoro) or nitro groups, on the phenyl ring often enhances antimicrobial activity.[4][6] For instance, chlorinated and fluorinated derivatives have shown good antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger.[4]

-

Position of the Hydroxyl Group: The position of the phenolic hydroxyl group can impact activity. For example, some studies suggest that a hydroxyl group at the para or ortho position of the phenyl ring is favorable for activity.

-

Substitutions on the Amino Group: Derivatization of the 2-amino group can also modulate activity. Schiff base formation, for example, has been explored to enhance antibacterial and anticancer effects.[1]

Caption: Key SAR points for the antimicrobial activity of aminothiadiazole phenols.

Table 1: Antimicrobial Activity of Aminothiadiazole Phenol Derivatives

| Compound ID | R1 (Phenyl Ring Substitution) | Test Organism | MIC (µg/mL) | Reference |

| 9d | 4-Chloro | S. aureus | 25 | [4] |

| E. coli | 25 | [4] | ||

| A. niger | 25 | [4] | ||

| 9e | 4-Fluoro | S. aureus | 25 | [4] |

| E. coli | 25 | [4] | ||

| A. niger | 25 | [4] | ||

| Compound A | 4-Hydroxybenzylideneamino | K. pneumoniae | 1000 | [1] |

| (Schiff Base) | B. cereus | 1000 | [1] | |

| S. aureus | 3000 | [1] | ||

| E. coli | 5000 | [1] |

(Note: Compound A is 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol)

Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds investigated for their anticancer properties.[2][7] Aminothiadiazole phenols have shown promising cytotoxic activity against various cancer cell lines.

-

Aryl Substituents: SAR analysis indicates that aryl derivatives are generally more active than their alkyl counterparts.[7] The nature of the substituent on the aryl ring can have a significant impact. For example, a methoxy group on the benzenesulfonamide moiety attached to the amino group of a 4-(2-hydroxy-4-methoxyphenyl)thiazol-2-amine core resulted in potent inhibitory activity against gastric and colorectal adenocarcinoma cells.[8][9]

-

Mechanism of Action: Some aminothiadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways. For instance, one fluorinated derivative decreased the phosphorylation levels of kinases involved in tumorigenesis, such as MEK1/2 and ERK1/2.[7] This inhibition of the MAPK/ERK pathway can lead to cell cycle arrest and apoptosis.

-

Selectivity: Certain compounds have demonstrated selectivity, showing enhanced anticancer activity against cancer cells while having minimal effect on normal cells.[1]

Caption: Inhibition of the MEK/ERK pathway by an aminothiadiazole phenol derivative.

Table 2: Anticancer Activity of Aminothiadiazole Phenol Derivatives

| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |

| 13c | N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS (Gastric) | 4.0 | [8][9] |

| HT-29 (Colorectal) | 4.4 | [8][9] | ||

| HeLa (Cervical) | 5.8 | [8][9] | ||

| 13d | 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | AGS (Gastric) | 7.2 | [9] |

| HT-29 (Colorectal) | 11.2 | [9] | ||

| HeLa (Cervical) | 13.8 | [9] | ||

| 2g | 5-(4-bromophenyl)-N-(pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine | LoVo (Colorectal) | 24h: 30.1, 48h: 11.2 | [10] |

| (non-phenol, for comparison) | MCF-7 (Breast) | 24h: 104.9, 48h: 63.8 | [10] | |

| Compound B | 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Prostate Cancer Cells | Effective | [1] |

(Note: Compound B showed enhanced anticancer activity in vitro but quantitative IC50 was not provided in the source.)

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of new chemical entities. Below are representative methodologies for the synthesis and biological evaluation of aminothiadiazole phenols, compiled from the cited literature.

General Synthetic Procedure for 2-Amino-5-aryl-1,3,4-thiadiazoles[11]

-

Step 1: Synthesis of Thiosemicarbazone Intermediate.

-

Dissolve the appropriate phenolic aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in absolute ethanol.

-

Add a catalytic amount of concentrated HCl (37%) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the resulting precipitate by filtration and recrystallize from absolute ethanol to yield the pure thiosemicarbazone.

-

-

Step 2: Oxidative Cyclization.

-

Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1 mmol) in acetonitrile dropwise to a solution of the thiosemicarbazone intermediate (1 mmol) in the same solvent.

-

Stir the mixture at room temperature overnight.

-

Collect the precipitated product by filtration and recrystallize from absolute ethanol to afford the final 2-amino-5-(hydroxyphenyl)-1,3,4-thiadiazole derivative.

-

Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and elemental analysis.

-

Antimicrobial Susceptibility Testing (Agar Well/Cup Plate Diffusion Method)[1][12]

-

Preparation of Media: Prepare nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculation: Aseptically spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism onto the surface of the agar plates.

-

Well Preparation: Create wells (e.g., 6 mm in diameter) in the seeded agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into each well.

-

Controls: Use a solvent control (e.g., DMSO) and a positive control (a standard antibiotic like ciprofloxacin or antifungal like fluconazole) on each plate.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.

In Vitro Cytotoxicity Assay (MTS Assay)[10]

-

Cell Seeding: Seed human cancer cells (e.g., LoVo, MCF-7) and normal cells (e.g., HUVEC) in 96-well plates at an appropriate density (e.g., 5 × 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 6.25 to 400 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).

-

MTS Reagent Addition: After incubation, add the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

Aminothiadiazole phenols represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that their antimicrobial and anticancer efficacy can be systematically optimized through chemical modification. Specifically, the introduction of electron-withdrawing groups on the pendant phenyl ring is a key strategy for enhancing potency. Furthermore, the derivatization of the exocyclic amino group provides another avenue for modulating the pharmacological profile. The demonstrated ability of some derivatives to inhibit critical cell signaling pathways, such as the MAPK/ERK cascade, provides a mechanistic basis for their anticancer effects. The synthetic accessibility of this scaffold, coupled with its tunable biological activity, makes it an attractive platform for the continued development of novel and effective therapeutic agents. Future research should focus on expanding the chemical diversity of these compounds and conducting in-depth mechanistic and in vivo studies to validate their therapeutic potential.

References

- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 2. tandfonline.com [tandfonline.com]

- 3. oaji.net [oaji.net]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. media.neliti.com [media.neliti.com]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Microwave-Assisted Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the microwave-assisted synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The application of microwave irradiation significantly accelerates the reaction, leading to higher yields and shorter reaction times compared to conventional heating methods. This protocol is designed for ease of use and reproducibility in a laboratory setting.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The substituent at the 2- and 5-positions of the thiadiazole ring can be readily modified to modulate the pharmacological activity. The title compound, this compound, is a key intermediate for the synthesis of more complex molecules, including Schiff bases. Microwave-assisted organic synthesis has emerged as a powerful technique to expedite chemical reactions, offering advantages such as rapid heating, increased yields, and often cleaner reactions. This protocol details an efficient microwave-assisted synthesis of this compound from 4-hydroxybenzoic acid and thiosemicarbazide.

Reaction Scheme

The synthesis proceeds via the cyclization of 4-hydroxybenzoic acid with thiosemicarbazide.

Caption: Reaction scheme for the microwave-assisted synthesis.

Experimental Protocol

Materials:

-

4-Hydroxybenzoic acid

-

Thiosemicarbazide

-

Phosphorous oxychloride (POCl₃) (optional, as a dehydrating agent)

-

Ethanol

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Microwave synthesizer

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a microwave-process vial, combine 4-hydroxybenzoic acid (1 mmol), thiosemicarbazide (1 mmol), and a minimal amount of a suitable solvent like ethanol. A dehydrating agent such as phosphorous oxychloride can be added cautiously.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a power of 180-300W for a period of 2-5 minutes. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: To the cooled reaction mixture, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods

| Parameter | Conventional Method | Microwave-Assisted Method |

| Starting Materials | 4-Hydroxybenzoic acid, Thiosemicarbazide | 4-Hydroxybenzoic acid, Thiosemicarbazide |

| Solvent/Catalyst | Ethanol, POCl₃ | Ethanol (optional), POCl₃ (optional) |

| Reaction Time | Several hours | 2-5 minutes |

| Temperature | Reflux temperature of solvent | Controlled by microwave synthesizer |

| Yield | Moderate | High (often >80%) |

| Work-up | Neutralization, Extraction, Purification | Neutralization, Extraction, Purification |

Table 2: Characterization Data for this compound

| Property | Data |

| Molecular Formula | C₈H₇N₃OS |

| Molecular Weight | 193.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not specified in provided results |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons, amine protons, hydroxyl proton. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons, thiadiazole ring carbons. |

| IR (KBr, cm⁻¹) | N-H stretching, O-H stretching, C=N stretching, aromatic C-H stretching. |

Note: Specific spectral data should be acquired and interpreted for the synthesized compound to confirm its identity.

Synthesis Workflow

Caption: Workflow for the microwave-assisted synthesis and purification.

Conclusion

The described microwave-assisted protocol offers a rapid, efficient, and high-yielding route for the synthesis of this compound. This method is advantageous for researchers in drug development and medicinal chemistry, enabling the swift production of this valuable intermediate for further deriv

Application Notes and Protocols: FT-IR and NMR Analysis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole ring is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] Accurate structural elucidation and characterization of this molecule are paramount for its development and application in drug discovery.

These application notes provide detailed protocols for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. The presented data, summarized in clear tabular format, serves as a reference for the identification and verification of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from FT-IR and NMR analyses of this compound. The data is based on the analysis of closely related derivatives and established spectroscopic data for thiadiazole compounds.[1][3][4]

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3400 - 3200 | -OH (Phenol) | O-H stretch, broad band |

| 3300 - 3100 | -NH₂ (Amine) | N-H stretch |

| 3100 - 3000 | Ar-H | Aromatic C-H stretch |

| 1620 - 1580 | C=N (Thiadiazole) | C=N stretch |

| 1600 - 1450 | C=C (Aromatic) | Aromatic ring stretch |

| 1350 - 1250 | C-N | C-N stretch |

| 1260 - 1180 | C-O (Phenol) | C-O stretch |

| ~700 | C-S | C-S stretch |

Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Phenolic -OH |

| ~7.6 | Doublet | 2H | Aromatic H (ortho to -C) |

| ~7.2 | Singlet | 2H | Amino -NH₂ |

| ~6.8 | Doublet | 2H | Aromatic H (ortho to -OH) |

Table 3: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C5 of Thiadiazole (attached to -NH₂) |

| ~158 | C2 of Thiadiazole (attached to phenyl) |

| ~157 | Aromatic C (attached to -OH) |

| ~128 | Aromatic CH (ortho to -C) |

| ~122 | Aromatic C (attached to thiadiazole) |

| ~116 | Aromatic CH (ortho to -OH) |

Experimental Protocols

The following are detailed methodologies for the FT-IR and NMR analysis of this compound.

Protocol 1: FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of the compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Hydraulic press for KBr pellet preparation

-

FT-IR Spectrometer (e.g., Shimadzu FT-IR-8400)[1]

Procedure:

-

Sample Preparation:

-

Thoroughly dry the sample and the KBr powder to remove any moisture, which can interfere with the spectrum (especially in the -OH region).

-

In the agate mortar, grind a small amount of the sample (1-2 mg) with approximately 200 mg of KBr. Ensure a fine, homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to the die of the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Perform baseline correction and peak picking on the resulting spectrum.

-

Protocol 2: NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

-

Integrate the peaks and determine their multiplicities (singlet, doublet, etc.).

-

-

¹³C NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 3. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 4. mdpi.com [mdpi.com]

Application Notes & Protocols: Assessing the Antibacterial Activity of Thiadiazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiadiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2][3] The 1,3,4-thiadiazole ring, in particular, is a common scaffold in various antibacterial agents.[2][4] The antimicrobial efficacy of these compounds is often attributed to the presence of a toxophoric N–C–S moiety.[4] This document provides detailed protocols for assessing the in vitro antibacterial activity of novel thiadiazole compounds, methods for data presentation, and a conceptual overview of their potential mechanisms of action.

Key Experimental Protocols

The evaluation of the antibacterial potential of thiadiazole compounds typically involves a tiered approach, starting with qualitative screening followed by quantitative determination of inhibitory and bactericidal concentrations. The most common methods are the Zone of Inhibition assay, followed by the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Agar Well Diffusion (Zone of Inhibition) Assay

This method is a preliminary, qualitative test to screen for the antibacterial activity of thiadiazole compounds.[5][6][7] It is based on the diffusion of the compound from a well through a solidified agar medium seeded with a target bacterium.

Principle: An antimicrobial agent diffuses into the agar and inhibits the growth of the test microorganism. The diameter of the resulting clear zone of inhibition is proportional to the susceptibility of the organism to the compound.[5][6] A larger zone of inhibition generally indicates greater antibacterial potency.[5]

Materials:

-

Thiadiazole compounds

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

-

Mueller-Hinton Agar (MHA) plates

-

Nutrient broth

-

Sterile cotton swabs

-

Sterile cork borer or pipette tips

-

Incubator

-

Positive control (e.g., Ciprofloxacin)[1]

-

Negative control (e.g., DMSO)

Procedure:

-

Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into a tube of nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculate Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a confluent lawn of bacteria.

-

Prepare Wells: Use a sterile cork borer to create wells (typically 6 mm in diameter) in the agar.

-

Add Test Compounds: Prepare stock solutions of the thiadiazole compounds in DMSO. Add a specific volume (e.g., 100 µL) of each test compound solution into the wells.[1] Also, add the positive and negative controls to separate wells on the same plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[5][8]

-

Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well in millimeters (mm).[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a widely used quantitative technique.[9][10]

Principle: A serial dilution of the thiadiazole compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plate is incubated, and the wells are observed for visible signs of bacterial growth (turbidity).

Materials:

-

Thiadiazole compounds

-

DMSO

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Multichannel pipette

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum: As described for the Zone of Inhibition assay, prepare a bacterial suspension equivalent to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Prepare Serial Dilutions:

-

Dissolve the thiadiazole compound in DMSO to create a high-concentration stock solution.

-

In a 96-well plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the stock solution to the first well of a row and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control for growth (wells with bacteria and MHB, but no compound) and a negative control for sterility (wells with MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This test is performed after the MIC has been determined.[13]

Principle: Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an agar medium. The absence of growth on the agar indicates that the bacteria have been killed.

Materials:

-

MHA plates

-

Micropipette

-

Spreader

-

Incubator

Procedure:

-

Select Wells from MIC Plate: Choose the wells from the completed MIC assay that show no visible bacterial growth (i.e., the MIC well and the wells with higher concentrations).

-

Subculture: Take a small aliquot (e.g., 10 µL) from each of these selected wells and spot-plate it onto a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Determine MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the MHA plate.[11][12]

Data Presentation

Quantitative data from the antibacterial assays should be presented in a clear and organized manner to facilitate comparison between different thiadiazole compounds and against standard antibiotics.

Table 1: Zone of Inhibition of Thiadiazole Derivatives against Various Bacterial Strains.

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

| Gram-positive | ||

| S. aureus | ||

| Thiadiazole A | 50 | 18 |

| Thiadiazole B | 50 | 22 |

| Ciprofloxacin | 25 | 25 |

| Gram-negative | ||

| E. coli | ||

| Thiadiazole A | 50 | 15 |

| Thiadiazole B | 50 | 19 |

| Ciprofloxacin | 25 | 28 |

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Thiadiazole Derivatives.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

| Gram-positive | ||

| S. aureus | S. aureus | |

| Thiadiazole A | 15.63 | 31.25 |

| Thiadiazole B | 7.81 | 15.63 |

| Ciprofloxacin | 0.97 | 1.95 |

| Gram-negative | ||

| E. coli | E. coli | |

| Thiadiazole A | 31.25 | 62.5 |

| Thiadiazole B | 15.63 | 31.25 |

| Ciprofloxacin | 1.95 | 3.90 |

Visualizations

Experimental Workflow

References

- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. singerinstruments.com [singerinstruments.com]

- 7. Zone inhibition: Significance and symbolism [wisdomlib.org]

- 8. Zone of Inhibition Test: Why Bigger Isn't Always Better | Microban [microban.com]

- 9. protocols.io [protocols.io]

- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. microchemlab.com [microchemlab.com]

Application Notes: Cell-Based Assays for Anticancer Screening of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Introduction

The 1,3,4-thiadiazole heterocyclic structure is a key component in numerous medications and natural products, forming the basis for various pharmacological agents, including those with antibacterial, anti-inflammatory, and antineoplastic properties.[1] Compounds containing the thiadiazole ring have garnered significant interest in medicinal chemistry due to their wide range of biological activities, particularly their potential as anticancer agents.[2][3] 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a compound within this class that exhibits moderate anticancer activity, potentially through phenol-mediated redox modulation.[4]

These application notes provide detailed protocols for a panel of essential cell-based assays designed to evaluate the in vitro anticancer efficacy of this compound. The described assays will enable researchers to assess its cytotoxicity, and delve into the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

General Workflow for Anticancer Drug Screening

The initial screening of a potential anticancer compound typically follows a logical progression from general cytotoxicity to more specific mechanistic studies.

Caption: General workflow for screening anticancer compounds.

Protocols for Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental for determining the dose-dependent effect of a compound on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[5][6]

Caption: Workflow of the MTT cell viability assay.

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[7] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include untreated (vehicle control) and blank (medium only) wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[8]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total cellular protein mass.[11]

Caption: Workflow of the SRB cytotoxicity assay.

Protocol:

-

Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10][12]

-

Washing: Discard the TCA solution and wash the plate four to five times with slow-running tap water or 1% (v/v) acetic acid.[10][12] Remove excess water by tapping the plate on paper towels and allow it to air dry completely.[10]

-

SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10][12]

-

Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[10]

-